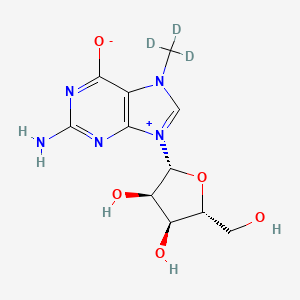

7-Methylguanosine-d3

Description

BenchChem offers high-quality 7-Methylguanosine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylguanosine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

300.29 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(trideuteriomethyl)purin-9-ium-6-olate |

InChI |

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1/i1D3 |

InChI Key |

OGHAROSJZRTIOK-IKRHYSCUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Gatekeeper of Messenger RNA: An In-depth Technical Guide to the Role of 7-Methylguanosine in mRNA Cap Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the 7-methylguanosine (m7G) cap in messenger RNA (mRNA) stability. We delve into the biochemical intricacies of the m7G cap, its interaction with key cellular machinery, and the enzymatic processes that govern its placement and removal. This document offers a detailed examination of the quantitative aspects of cap-dependent stability, methodologies for its study, and the signaling pathways that regulate this fundamental biological process.

The 7-Methylguanosine Cap: A Molecular Sentinel

Eukaryotic mRNAs are distinguished by a unique 5' cap structure, a 7-methylguanosine nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge.[1] This modification, known as the m7G cap, is not merely a structural feature but a critical determinant of mRNA fate, profoundly influencing its stability, translation efficiency, and nuclear export.[2][3]

The primary role of the m7G cap in ensuring mRNA stability is to protect the transcript from degradation by 5' to 3' exonucleases.[2][4] Uncapped or improperly capped mRNAs are rapidly recognized and degraded by the cellular RNA surveillance machinery. Beyond this protective function, the m7G cap serves as a crucial recognition motif for a host of proteins that mediate various aspects of mRNA metabolism.

Quantitative Insights into m7G Cap-Mediated Stability

The stabilizing effect of the m7G cap can be quantified through various experimental approaches. The half-life of an mRNA molecule is a key measure of its stability, and the presence of the m7G cap significantly extends this half-life. Furthermore, the binding affinity of specific proteins to the m7G cap provides a quantitative measure of the cap's ability to recruit the machinery required for translation and protection from decay.

| Parameter | Molecule/Complex | Value | Experimental Method | Reference |

| Binding Affinity (Kd) | eIF4E and m7GpppG | 561 nM | Intrinsic Fluorescence Intensity | |

| eIF4E and m7G capped RNA oligo (C-initial) | 163 nM | Intrinsic Fluorescence Intensity | ||

| eIF4E and m7G capped RNA oligo (A-initial) | 196 nM | Intrinsic Fluorescence Intensity | ||

| eIF4E and m7G capped RNA oligo (G-initial) | 223 nM | Intrinsic Fluorescence Intensity | ||

| Ascaris eIF4E-3 and m7GpppG | ~1 µM | Quantitative Fluorescent Cap-Binding | ||

| Ascaris eIF4E-3 and m2,2,7GpppG | ~1 µM | Quantitative Fluorescent Cap-Binding | ||

| mRNA Half-life | m6Am-initiated transcripts | Markedly more stable | Transcriptome-wide mapping | |

| mRNAs in MCF-7 cells with high Cap2 | Long half-lives | CapTag-seq and CLAM-Cap-seq |

The Enzymatic Machinery of Capping and Decapping

The stability conferred by the m7G cap is dynamically regulated by a set of specialized enzymes that catalyze its addition (capping) and removal (decapping).

The Capping Process: A Co-transcriptional Event

The formation of the m7G cap is a multi-step enzymatic process that occurs co-transcriptionally, shortly after the initiation of transcription by RNA polymerase II. The key enzymes involved are:

-

RNA Triphosphatase: Removes the terminal phosphate from the 5' end of the nascent pre-mRNA.

-

Guanylyltransferase: Adds a guanosine monophosphate (GMP) to the 5' end, forming a 5'-5' triphosphate linkage.

-

Guanine-N7-Methyltransferase: Methylates the guanine at the N7 position, utilizing S-adenosyl methionine (SAM) as a methyl donor, to create the final m7G cap structure.

These enzymes are recruited to the C-terminal domain of RNA polymerase II, ensuring that capping is tightly coupled with transcription.

The Decapping Process: Initiating mRNA Decay

The removal of the m7G cap, or decapping, is a critical and often rate-limiting step in the 5' to 3' mRNA decay pathway. This process is primarily carried out by the decapping enzyme Dcp2, which functions in a complex with its co-activator Dcp1. The hydrolysis of the cap structure by Dcp2 exposes a 5' monophosphate on the mRNA, rendering it susceptible to rapid degradation by the 5'-3' exoribonuclease Xrn1.

Decapping can be triggered through two major pathways:

-

Deadenylation-Dependent Decapping: This is the major pathway for the decay of most mRNAs. It is initiated by the shortening of the 3' poly(A) tail, which leads to the recruitment of the decapping machinery.

-

Deadenylation-Independent Decapping: Certain mRNAs can be decapped without prior deadenylation. This pathway is often associated with mRNA surveillance mechanisms, such as nonsense-mediated decay (NMD), which targets mRNAs containing premature termination codons.

Signaling Pathways Regulating m7G Cap Stability

The stability of capped mRNAs is not static but is dynamically regulated by intracellular signaling pathways that respond to various cellular cues, including growth factor stimulation, nutrient availability, and stress.

The mTOR Pathway and Cap-Dependent Translation

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation and plays a key role in controlling cap-dependent translation. mTORC1, a complex of the mTOR kinase, phosphorylates the 4E-binding proteins (4E-BPs), which are inhibitors of the cap-binding protein eIF4E. Phosphorylation of 4E-BPs causes their dissociation from eIF4E, allowing eIF4E to bind to the m7G cap and recruit the 43S pre-initiation complex to initiate translation. This signaling cascade ensures that protein synthesis is coupled to favorable growth conditions.

Regulation of Capping Enzymes During the Cell Cycle and T-cell Activation

The activity of the capping enzymes themselves is also subject to regulation. For instance, the cap methyltransferase, RNMT, is phosphorylated by CDK1-cyclin B1 during the cell cycle, leading to increased methyltransferase activity in the G1 phase to coordinate with the burst of transcription. Furthermore, upon T-cell activation, the expression of capping enzymes is upregulated to support the massive increase in gene expression required for proliferation and differentiation.

Experimental Protocols for Studying m7G Cap Stability

A variety of experimental techniques are employed to investigate the role of the m7G cap in mRNA stability and its interaction with cellular factors.

In Vitro Transcription of Capped mRNA

This method is used to generate capped mRNA transcripts for use in in vitro translation assays, microinjection experiments, or as substrates for binding and enzymatic assays.

Protocol:

-

Template Preparation: Linearize a plasmid DNA template containing the gene of interest downstream of a T7, SP6, or T3 RNA polymerase promoter. Purify the linearized template.

-

In Vitro Transcription Reaction Setup: On ice, combine the following components in a nuclease-free tube:

-

Nuclease-free water

-

Transcription buffer (10X)

-

DTT (100 mM)

-

rNTP mix (ATP, CTP, UTP at 10 mM each)

-

GTP (1-2 mM)

-

Cap analog (e.g., m7G(5')ppp(5')G) at a 4:1 ratio to GTP

-

RNase inhibitor

-

Linearized DNA template (0.5-1 µg)

-

T7, SP6, or T3 RNA polymerase

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

-

RNA Purification: Purify the capped mRNA using lithium chloride precipitation, spin column chromatography, or phenol-chloroform extraction followed by ethanol precipitation.

-

Quality Control: Assess the integrity and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry.

Filter Binding Assay for RNA-Protein Interaction

This classic biochemical assay is used to quantify the binding affinity between an RNA molecule and a protein.

Protocol:

-

RNA Labeling: Synthesize the target RNA (e.g., a short capped RNA oligo) with a radioactive label, typically 32P, at the 5' or 3' end.

-

Binding Reaction: In a series of tubes, incubate a constant, low concentration of the labeled RNA with increasing concentrations of the purified protein of interest in a suitable binding buffer. Include a control with no protein.

-

Incubation: Allow the binding reactions to reach equilibrium (typically 30-60 minutes at an appropriate temperature).

-

Filtration: Pass each binding reaction through a nitrocellulose membrane under vacuum. Proteins and protein-RNA complexes will bind to the membrane, while free RNA will pass through. A positively charged nylon membrane can be placed underneath to capture the free RNA.

-

Washing: Quickly wash the membranes with a small volume of cold binding buffer to remove unbound RNA.

-

Quantification: Quantify the amount of radioactivity on each membrane using a phosphorimager or scintillation counter.

-

Data Analysis: Plot the fraction of bound RNA as a function of protein concentration. Fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd).

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful, high-throughput sequencing technique used to obtain a genome-wide snapshot of translation. It can be used to assess the translational efficiency of capped mRNAs.

Protocol:

-

Cell Treatment and Lysis: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Footprinting: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.

-

Ribosome Isolation: Isolate the 80S monosomes containing the RPFs by sucrose density gradient centrifugation or size-exclusion chromatography.

-

RPF Extraction: Extract the RPFs from the isolated ribosomes.

-

Library Preparation:

-

Ligate adapters to the 3' end of the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and then linearize it, adding a 5' adapter in the process.

-

Amplify the library by PCR.

-

-

Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the density of ribosomes on each mRNA. Translational efficiency can be calculated by normalizing the ribosome footprint density to the corresponding mRNA abundance (determined by parallel RNA-Seq).

Conclusion and Future Directions

The 7-methylguanosine cap is a cornerstone of mRNA stability and a central hub for the regulation of gene expression in eukaryotes. Its presence dictates the lifespan of an mRNA molecule and its accessibility to the translational machinery. The intricate interplay between capping enzymes, decapping complexes, cap-binding proteins, and upstream signaling pathways highlights the sophisticated mechanisms that cells have evolved to fine-tune protein synthesis in response to their environment.

For researchers in basic science and drug development, a deep understanding of m7G cap metabolism is paramount. Targeting the enzymes and protein-protein interactions involved in capping, decapping, and cap recognition presents exciting opportunities for the development of novel therapeutics for a range of diseases, including cancer and viral infections, where the regulation of protein synthesis is often dysregulated. Future research will undoubtedly continue to unravel the complexities of cap-dependent regulation, revealing new layers of control and providing further avenues for therapeutic intervention.

References

7-Methylguanosine-d3 as a Biomarker for Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-methylguanosine (m7G) as a biomarker for various diseases, with a particular focus on the application of its deuterated stable isotope, 7-methylguanosine-d3 (m7G-d3), in quantitative analysis. This document delves into the molecular mechanisms involving m7G, its association with cancer, neurological disorders, and metabolic diseases, and provides detailed experimental protocols for its quantification.

Introduction to 7-Methylguanosine (m7G)

7-Methylguanosine is a modified purine nucleoside, a methylated form of guanosine.[1] It is a crucial component of the 5' cap structure of eukaryotic messenger RNA (mRNA), where it plays a vital role in mRNA stability, splicing, nuclear export, and translation initiation.[1][2] Beyond its presence in the mRNA cap, m7G modifications are also found internally in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and microRNA (miRNA).[3] These modifications are catalyzed by specific methyltransferases and are integral to numerous cellular processes.

The dysregulation of m7G modification has been increasingly implicated in the pathogenesis of several human diseases, most notably cancer. Aberrant levels of m7G and the enzymes that regulate its deposition, such as the METTL1/WDR4 complex, are associated with tumorigenesis, cancer progression, and patient prognosis. This has led to the exploration of m7G as a potential biomarker for disease diagnosis, prognosis, and therapeutic response.

7-Methylguanosine-d3: The Internal Standard for Accurate Quantification

Accurate and precise quantification of biomarkers is paramount for their clinical utility. 7-Methylguanosine-d3 (m7G-d3) is a deuterated analog of m7G, containing three deuterium atoms on the methyl group. It is chemically identical to m7G but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

In quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), m7G-d3 serves as an ideal internal standard. It is added to biological samples at a known concentration at the beginning of the sample preparation process. By comparing the signal intensity of the endogenous m7G to that of the m7G-d3 internal standard, any variability introduced during sample extraction, handling, and analysis can be normalized, leading to highly accurate and reliable quantification of m7G levels.

7-Methylguanosine as a Biomarker in Disease

Alterations in m7G levels have been observed in a range of diseases, highlighting its potential as a versatile biomarker.

Cancer

A substantial body of evidence links aberrant m7G modification to various cancers. The dysregulation of m7G methyltransferases, such as METTL1 and WDR4, is a common feature in many tumors, leading to altered m7G levels in RNA. These changes can impact the translation of oncogenes and tumor suppressor genes, thereby promoting cancer cell proliferation, migration, and invasion. Urinary 7-methylguanosine has been investigated as a potential biomarker for certain types of cancer.

Table 1: Quantitative Data on 7-Methylguanosine Levels in Cancer

| Cancer Type | Sample Type | Finding | Patient Cohort | Control Cohort | Reference |

| Bladder Cancer | Urine | Elevated levels of urinary m7G | 35 UC patients | 35 benign controls (>70 years), 34 healthy volunteers (<40 years) | |

| Clear Cell Renal Cell Carcinoma | Tissue | Higher m7G scores correlated with higher TNM stage and death | 539 ccRCC patients | Not specified | |

| Breast Cancer | Tissue | METTL1 and WDR4 are downregulated and linked to tumor stage. | Not specified | Not specified | |

| Hepatocellular Carcinoma | Tissue | Elevated expression of METTL1 and WDR4 correlates with poor prognosis. | Not specified | Not specified | |

| Lung Cancer | Tissue | Elevated levels of METTL1 and WDR4 correlate with poor patient prognosis. | Not specified | Not specified |

Neurological Disorders

Emerging research suggests a role for m7G modification in the nervous system. Dysregulation of m7G has been associated with neurodevelopmental and neurodegenerative disorders. Mutations in WDR4, a key component of the m7G methyltransferase complex, have been linked to microcephalic primordial dwarfism and other neurodevelopmental defects. Furthermore, m7G regulators have been found to be differentially expressed in epilepsy, suggesting a potential role in neuronal function and disease pathogenesis.

Table 2: Quantitative Data on 7-Methylguanosine in Neurological Disorders

| Disease | Sample Type | Finding | Patient Cohort | Control Cohort | Reference |

| Epilepsy | Brain Tissue | 8 differentially expressed m7G regulators (NUDT3, EIF4E3, LARP1, IFIT5, SNUPN, METTL1, EIF4A1, and LSM1) | Not specified | Not specified | |

| Neurodevelopmental Disorders | Genetic studies | Mutations in the WDR4 gene are identified in patients with microcephalic primordial dwarfism and other neurodevelopmental defects. | Patients with WDR4 mutations | Not applicable |

Metabolic Diseases

The role of RNA modifications, including m7G, in metabolic diseases is an expanding area of research. These modifications can influence the expression of genes involved in key metabolic pathways. While direct quantitative data for m7G in specific metabolic diseases is still emerging, the known functions of m7G in regulating translation suggest its potential involvement in metabolic dysregulation.

Signaling Pathways Involving 7-Methylguanosine

The biological effects of m7G are mediated through complex signaling networks. A key pathway influenced by m7G modification is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

The METTL1/WDR4-mTOR Signaling Axis

The METTL1/WDR4 complex is the primary enzyme responsible for m7G modification of tRNA. This modification can selectively enhance the translation of mRNAs enriched with specific codons, including those encoding proteins involved in the PI3K/Akt/mTOR signaling pathway. Upregulation of METTL1/WDR4 in cancer can therefore lead to the activation of the mTOR pathway, promoting tumor growth and proliferation.

Figure 1: METTL1/WDR4-mTOR Signaling Pathway.

Experimental Protocols

Accurate quantification of 7-methylguanosine is critical for its validation as a biomarker. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard like m7G-d3.

Biomarker Discovery and Validation Workflow

The discovery and validation of m7G as a biomarker typically follows a multi-stage process.

Figure 2: Biomarker Discovery and Validation Workflow.

Detailed Protocol for Quantification of 7-Methylguanosine in Urine by LC-MS/MS

This protocol provides a general framework. Specific parameters may need optimization based on the instrumentation and sample matrix.

5.2.1. Materials and Reagents

-

7-Methylguanosine (m7G) standard

-

7-Methylguanosine-d3 (m7G-d3) internal standard

-

LC-MS grade water, acetonitrile, methanol, and formic acid

-

Ammonium acetate

-

Urine collection cups

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole)

5.2.2. Sample Preparation

-

Urine Collection: Collect first-morning mid-stream urine samples in sterile containers.

-

Centrifugation: Centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove cellular debris.

-

Internal Standard Spiking: Transfer 1 mL of the urine supernatant to a clean tube. Add a known amount of m7G-d3 internal standard solution (e.g., 10 µL of 1 µg/mL solution). Vortex briefly.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

5.2.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for m7G and m7G-d3.

-

m7G: Q1: m/z 298.1 -> Q3: m/z 166.1 (example transition, needs to be optimized).

-

m7G-d3: Q1: m/z 301.1 -> Q3: m/z 169.1 (example transition, needs to be optimized).

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

5.2.4. Data Analysis and Quantification

-

Integrate the peak areas for the m7G and m7G-d3 MRM transitions.

-

Calculate the ratio of the peak area of m7G to the peak area of m7G-d3.

-

Generate a calibration curve using known concentrations of m7G standard spiked with the same amount of m7G-d3 internal standard.

-

Determine the concentration of m7G in the urine samples by interpolating their peak area ratios on the calibration curve.

Protocol for Quantification of 7-Methylguanosine in Tissue by LC-MS/MS

5.3.1. Additional Materials

-

Tissue homogenizer (e.g., bead beater, sonicator)

-

Phosphate-buffered saline (PBS)

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

5.3.2. Sample Preparation

-

Tissue Homogenization: Weigh a small piece of tissue (e.g., 20-50 mg) and homogenize it in ice-cold PBS.

-

RNA Extraction: Extract total RNA from the homogenized tissue using a standard method such as phenol-chloroform extraction or a commercial kit.

-

RNA Digestion:

-

Treat the RNA sample with nuclease P1 to digest it into individual nucleosides.

-

Subsequently, treat with alkaline phosphatase to dephosphorylate the nucleosides.

-

-

Internal Standard Spiking and SPE: Proceed with spiking m7G-d3 and performing SPE as described in the urine protocol.

5.3.3. LC-MS/MS Analysis and Data Analysis

Follow the same LC-MS/MS and data analysis procedures as outlined for urine samples.

Conclusion and Future Perspectives

7-Methylguanosine holds significant promise as a biomarker for a variety of diseases, particularly cancer. Its role in fundamental cellular processes and its detectable presence in accessible biofluids like urine make it an attractive candidate for clinical applications. The use of 7-methylguanosine-d3 as an internal standard in LC-MS/MS assays is crucial for achieving the analytical rigor required for biomarker validation.

Future research should focus on:

-

Large-scale clinical validation studies: To establish the clinical utility of m7G as a diagnostic, prognostic, or predictive biomarker for specific diseases.

-

Standardization of analytical methods: To ensure inter-laboratory reproducibility of m7G quantification.

-

Investigation in other diseases: To explore the potential of m7G as a biomarker in a wider range of pathological conditions.

-

Development of novel therapeutic strategies: Targeting the m7G regulatory machinery may offer new avenues for disease treatment.

This technical guide provides a solid foundation for researchers and clinicians interested in exploring the potential of 7-methylguanosine as a disease biomarker. The detailed methodologies and pathway diagrams serve as a valuable resource for designing and conducting further investigations in this exciting field.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the demanding fields of pharmaceutical development and clinical research, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and significant advantages of employing deuterated internal standards in mass spectrometry-based bioanalysis. By providing a stable and reliable reference point, these isotopically labeled compounds have become the gold standard for mitigating analytical variability and ensuring the integrity of quantitative data.

The Fundamental Principle: Conquering Analytical Variability

The core challenge in quantitative mass spectrometry is controlling for the numerous sources of variability that can be introduced throughout the analytical workflow. These can range from inconsistencies in sample preparation and injection volume to fluctuations in instrument response and matrix effects.[1][2] A deuterated internal standard, a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced with deuterium, is the ideal tool to combat this variability.[3][4]

Because a deuterated standard is chemically and physically almost identical to the analyte of interest, it behaves in a nearly identical manner during sample extraction, chromatography, and ionization.[5] By adding a known and constant amount of the deuterated internal standard to every sample, calibrator, and quality control at the earliest stage of sample preparation, it effectively co-elutes with the analyte and experiences the same procedural variations. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate. This normalization is the key to achieving robust, accurate, and reproducible quantification.

Quantitative Advantages: A Data-Driven Comparison

The impact of utilizing a deuterated internal standard is most evident in the significant improvement in key bioanalytical performance metrics. The following tables summarize quantitative data from various studies, highlighting the enhanced accuracy and precision achieved with deuterated standards compared to methods using structural analogs or no internal standard.

| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |

| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 |

| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |

| Various Pesticides | No IS | Cannabis | >60% difference for some QCs | >50% |

| Various Pesticides | Deuterated IS | Cannabis | <25% difference | <20% |

Table 1: Comparison of Accuracy and Precision with Different Internal Standard Types. This table clearly demonstrates the superior performance of a deuterated internal standard in terms of both accuracy (closer to the true value) and precision (less variability).

| Analyte | QC Level | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Accuracy (%) | Inter-day Precision (% CV) |

| 5-HIAA | Low | 102.3 | 4.5 | 101.7 | 5.2 |

| 5-HIAA | Medium | 98.9 | 3.1 | 99.5 | 4.1 |

| 5-HIAA | High | 101.5 | 2.8 | 100.8 | 3.5 |

Table 2: Intra- and Inter-assay Performance for 5-Hydroxyindoleacetic Acid (5-HIAA) in Urine using a Deuterated Internal Standard. The data showcases the high degree of accuracy and precision achievable with a deuterated internal standard, meeting typical regulatory acceptance criteria.

| Analyte | Recovery (%) | Matrix Effect (%) |

| Various Endocannabinoids | 61.5 - 114.8 | 24.4 - 105.2 |

Table 3: Recovery and Matrix Effect Data for Various Analytes using Deuterated Internal Standards in Human Cerebrospinal Fluid. While matrix effects can still be present, the use of a co-eluting deuterated internal standard allows for their effective compensation, leading to accurate quantification.

Experimental Protocols: A Practical Guide

The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for common procedures in a bioanalytical workflow.

Protocol 1: Protein Precipitation for Plasma Samples

This is a rapid and widely used method for removing the majority of proteins from a plasma sample.

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution to the plasma sample.

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of ice-cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE provides a more comprehensive cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Plasma sample

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., Oasis HLB)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Methanol)

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., Mobile phase)

Procedure:

-

Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the deuterated internal standard working solution and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

The sample is now ready for LC-MS/MS analysis.

Visualizing the Workflow: Logical Diagrams

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate key workflows in the application of deuterated internal standards.

References

The Gold Standard of Quantification: An In-depth Guide to Isotope Dilution Mass Spectrometry for Nucleoside Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biomedical research and pharmaceutical development, the precise quantification of nucleosides is paramount. These fundamental building blocks of DNA and RNA, and their modified counterparts, are deeply implicated in a vast array of cellular processes, disease pathogenesis, and as critical biomarkers for therapeutic efficacy. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive method for achieving the highest accuracy and precision in nucleoside analysis. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data presentation for the application of IDMS in nucleoside research.

The Principle of Isotope Dilution: Achieving Analytical Excellence

Isotope Dilution Mass Spectrometry is an analytical technique that provides highly accurate and precise quantification of a target analyte within a complex sample matrix.[1] The core principle lies in the introduction of a known amount of a stable isotope-labeled (SIL) analogue of the analyte of interest, known as an internal standard (IS), into the sample prior to any sample processing or analysis.[2][3] This SIL-IS is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[4][5]

Because the SIL-IS and the native analyte exhibit virtually identical physicochemical properties, they behave similarly throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation. Any sample loss or variation in ionization efficiency during mass spectrometry analysis will affect both the analyte and the SIL-IS to the same extent. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the SIL-IS, an accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural inconsistencies.

Caption: The core concept of Isotope Dilution Mass Spectrometry (IDMS).

The IDMS Workflow for Nucleoside Analysis: A Step-by-Step Approach

The successful application of IDMS for nucleoside quantification involves a meticulous multi-step workflow, from sample collection to data analysis. Each stage is critical for achieving reliable and reproducible results.

Caption: A generalized workflow for nucleoside analysis using IDMS.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the IDMS workflow for nucleoside analysis.

Sample Preparation from Biological Matrices

The initial step involves the extraction and purification of nucleic acids or nucleosides from complex biological samples.

Protocol 1: Extraction of Nucleosides from Human Plasma

-

Thawing: Thaw frozen human plasma samples at room temperature.

-

Aliquoting: Transfer 500 µL of plasma to a 5 mL tube.

-

pH Adjustment: Adjust the pH of the plasma sample to 8.5 using ammonium hydroxide in methanol.

-

Protein Precipitation and Extraction: Add a sufficient volume of methanol (e.g., 3 volumes) to precipitate proteins and extract nucleosides. Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at 14,000 rpm for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the nucleosides for further purification or direct analysis.

Protocol 2: Extraction of Nucleosides from Human Urine

-

Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge at 1000 x g for 10 minutes to remove particulate matter.

-

pH Adjustment: Adjust the pH to 8.5 using ammonium hydroxide in methanol.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 20 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant for analysis. For cleaner samples, a solid-phase extraction (SPE) step may be employed.

Enzymatic Hydrolysis of DNA and RNA

To analyze the nucleoside composition of DNA and RNA, the nucleic acids must be completely hydrolyzed into their constituent nucleosides.

Protocol 3: One-Step Enzymatic Digestion of DNA

-

DNA Reconstitution: Reconstitute purified DNA in nuclease-free water or a suitable buffer at a concentration of approximately 20 ng/µL.

-

Digestion Mix Preparation: Prepare a digestion mix containing:

-

Benzonase Nuclease: 250 Units

-

Phosphodiesterase I: 300 mUnits

-

Alkaline Phosphatase: 200 Units

-

In a 5 mL Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂.

-

-

Digestion Reaction: Add 50 µL of the Digest Mix to 1 µg of DNA.

-

Incubation: Incubate the reaction mixture at 37°C for 6 hours.

-

Enzyme Inactivation: Stop the reaction by heating the samples at 95°C for 10 minutes. The digested sample is now ready for LC-MS/MS analysis.

Protocol 4: Enzymatic Digestion of RNA

-

RNA Sample Preparation: Prepare RNA samples in a suitable buffer.

-

Digestion: The enzymatic digestion can be performed using a cocktail of enzymes. A combination of RNase If and alkaline phosphatase is effective.

-

Incubation: Incubate the samples at 37°C. Digestion is typically complete within 3 hours.

-

Analysis: The resulting nucleosides can be directly analyzed by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of nucleosides are achieved using high-performance liquid chromatography coupled with tandem mass spectrometry.

Table 1: Representative LC-MS/MS Parameters for Nucleoside Analysis

| Parameter | Setting | Reference |

| Liquid Chromatography | ||

| Column | Reversed-phase C18 (e.g., 50 x 4.6 mm, 5 µm) or HILIC column | |

| Mobile Phase A | 5.3 mM ammonium acetate in water, pH 5.3 or 0.1% formic acid in water | |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | |

| Flow Rate | 100-200 µL/min | |

| Column Temperature | 40-45°C | |

| Injection Volume | 10 µL | |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Ion Spray Voltage | 4.0 - 5.5 kV | |

| Source Temperature | 350 - 450°C | |

| Collision Gas | Argon or Nitrogen | |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data and Performance Characteristics

The performance of an IDMS method is characterized by its linearity, accuracy, precision, and sensitivity (limits of detection and quantification).

Table 2: Performance Characteristics of Nucleoside Quantification Methods

| Analyte/Method | Matrix | Linearity (r²) | LOD | LOQ | Reference |

| 65 Nucleosides/Nucleotides | Biological Samples | >0.99 | 0.05 nmol/L - 1.25 µmol/L | 0.10 nmol/L - 2.50 µmol/L | |

| 47 Nucleosides | Biological Samples | >0.99 | - | - | |

| 7 Nucleobases/Nucleosides | Urine/Saliva | - | 0.9 - 2.3 nM | - |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary significantly depending on the specific nucleoside, the sample matrix, and the instrumentation used.

Applications in Research and Drug Development

IDMS for nucleoside analysis is a powerful tool with wide-ranging applications:

-

Biomarker Discovery: Modified nucleosides excreted in urine or present in plasma can serve as non-invasive biomarkers for various diseases, including cancer and metabolic disorders.

-

Epigenetics and Epitranscriptomics: Accurate quantification of modified nucleosides in DNA and RNA is crucial for understanding the roles of these modifications in gene regulation and cellular function.

-

Pharmacokinetics and Drug Metabolism: IDMS is used to quantify the levels of nucleoside analog drugs and their metabolites in biological fluids, providing essential data for pharmacokinetic modeling and dose optimization.

-

Toxicology: Measuring levels of DNA and RNA adducts (nucleosides modified by carcinogens or toxins) helps in assessing exposure to harmful substances and understanding mechanisms of toxicity.

Conclusion

Isotope Dilution Mass Spectrometry stands as an indispensable technique for the accurate and precise quantification of nucleosides in complex biological matrices. Its ability to correct for matrix effects and procedural variations ensures data of the highest quality, which is essential for advancing our understanding of fundamental biological processes and for the development of new therapeutics. By following well-defined and validated experimental protocols, researchers can confidently apply IDMS to a wide array of research and clinical applications, ultimately contributing to improvements in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

An In-depth Technical Guide to 7-Methylguanosine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Mechanism of Isotope Dilution Mass Spectrometry

The fundamental role of 7-Methylguanosine-d3 (7-mG-d3) is to serve as an internal standard (IS) for the accurate quantification of its endogenous, unlabeled counterpart, 7-Methylguanosine (7-mG). Its mechanism of action is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique renowned for its high accuracy and precision.[1] IDMS is considered a definitive method in analytical chemistry because it effectively corrects for two major sources of error in quantitative analysis: analyte loss during sample preparation and fluctuations in instrument response (e.g., mass spectrometer signal intensity).[1][2]

The core of the IDMS method involves adding a precisely known amount of the isotopically labeled standard (7-mG-d3) to a sample containing an unknown quantity of the native analyte (7-mG).[3] The key characteristics of 7-mG-d3 that make it an ideal internal standard are:

-

Chemical and Physical Similarity : Being a stable isotope-labeled (SIL) analog, 7-mG-d3 is chemically identical to 7-mG.[4] This ensures it behaves in the same manner during all stages of sample processing, including extraction, purification, and chromatographic separation.

-

Mass Differentiation : The deuterium (d3) label gives 7-mG-d3 a distinct, higher mass-to-charge ratio (m/z) than 7-mG. This mass difference allows a mass spectrometer to differentiate and independently measure the signals from both the analyte and the internal standard.

By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard, the original concentration of the analyte in the sample can be calculated with high precision. This ratiometric measurement corrects for any sample loss, as both the analyte and the standard would be lost in the same proportion. It also corrects for variations in ionization efficiency in the mass spectrometer's source, a common issue known as the "matrix effect".

Analytical Workflow and Experimental Protocols

The quantification of 7-mG using 7-mG-d3 as an internal standard typically involves a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This method is highly sensitive and selective, making it suitable for complex biological matrices like cell lysates, tissue extracts, plasma, and urine.

Logical Workflow Diagram

Caption: Workflow for 7-mG quantification using a d3-labeled internal standard.

Detailed Experimental Protocol: Quantification of 7-mG in RNA/DNA

This protocol is a composite based on common methodologies for analyzing modified nucleosides.

1. Sample Preparation and Hydrolysis:

- Isolate total RNA or DNA from the biological source (e.g., cells, tissue).

- To a known quantity of nucleic acid (e.g., 1-10 µg), add a precise amount of 7-Methylguanosine-d3 internal standard. The amount should be chosen to be within the linear range of the calibration curve.

- For DNA analysis, perform acid hydrolysis to release the modified bases. A common method is incubation with 0.1 M HCl at 70°C for 30-60 minutes.

- For RNA analysis, enzymatic digestion is required to break the RNA down into individual nucleosides. This typically involves incubation with nuclease P1 followed by alkaline phosphatase.

- After hydrolysis/digestion, neutralize the sample if necessary.

- Centrifuge the sample to pellet any debris and collect the supernatant containing the nucleosides/bases.

2. Liquid Chromatography (LC):

- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for separating polar compounds like nucleosides. Alternatively, a reversed-phase C18 column can be used.

- Mobile Phase A: 10 mM ammonium acetate or 0.1% formic acid in water.

- Mobile Phase B: Acetonitrile.

- Gradient: A typical gradient starts with a high percentage of organic phase (e.g., 95% B), ramping down to a lower percentage to elute the polar analytes.

- Flow Rate: 0.2 - 0.4 mL/min.

- Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS/MS):

- Ionization: Electrospray Ionization (ESI) in positive ion mode is standard for this analysis.

- Detection Mode: Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

- Data Acquisition: The instrument software acquires chromatograms for the specific MRM transitions of 7-mG and 7-mG-d3.

4. Data Analysis and Quantification:

- Integrate the peak areas for the 7-mG and 7-mG-d3 MRM chromatograms.

- Calculate the peak area ratio (7-mG / 7-mG-d3).

- Construct a calibration curve by analyzing standards with known concentrations of 7-mG and a constant concentration of 7-mG-d3. Plot the peak area ratio against the concentration of 7-mG.

- Determine the concentration of 7-mG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Parameters

The following tables summarize typical parameters used in LC-MS/MS methods for the quantification of 7-Methylguanosine.

Table 1: Mass Spectrometry Parameters

| Parameter | Analyte: 7-Methylguanosine (7-mG) | Internal Standard: 7-Methylguanosine-d3 (7-mG-d3) |

| Formula | C₁₁H₁₅N₅O₅ | C₁₁H₁₂D₃N₅O₅ |

| Precursor Ion [M+H]⁺ (m/z) | 298.1 - 299.1 | 301.1 - 302.1 |

| Primary Product Ion (m/z) | 166.1 - 167.1 (loss of ribose) | 166.1 - 167.1 (loss of ribose) |

| Secondary Product Ion (m/z) | 149.0 (loss of NH₃ from product) | 149.0 (loss of NH₃ from product) |

| Monitored Transition (MRM) | 298.1 → 166.1 | 301.1 → 166.1 |

Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The key is the +3 Da mass shift in the precursor ion for the d3-labeled standard. The fragment ion is often identical as the deuterium atoms are on the methyl group, which is not typically lost in the primary fragmentation.

Table 2: Typical Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 75 - 150 fmol | |

| Linearity (Correlation Coefficient, r²) | > 0.99 | |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Accuracy (% Bias) | 85 - 115% |

Visualization of Key Relationships

Principle of Isotope Dilution

The following diagram illustrates the core relationship in isotope dilution, showing how the addition of a known quantity of internal standard allows for the accurate measurement of the analyte despite sample loss.

Caption: Isotope dilution principle showing maintenance of the analyte-to-standard ratio.

This guide provides a comprehensive overview of the mechanism and application of 7-Methylguanosine-d3 as an internal standard. By leveraging the principles of isotope dilution mass spectrometry, researchers can achieve highly accurate and reproducible quantification of 7-Methylguanosine, a critical modified nucleoside in various biological and clinical studies.

References

The Discovery and History of 7-Methylguanosine in tRNA: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methylguanosine (m7G) is a post-transcriptional modification of transfer RNA (tRNA) that is critical for the structural integrity and function of the molecule. Its discovery was a multi-stage process that began with the identification of modified nucleosides in RNA and culminated in the precise localization of m7G within specific tRNA molecules and the characterization of the enzymes responsible for its placement. This guide provides an in-depth technical overview of the key milestones in the discovery and history of m7G in tRNA, detailing the seminal experiments, the methodologies employed, and the quantitative data that underpinned these foundational studies. The role of key researchers such as Dunn, Holley, and Wintermeyer and Zachau is highlighted, providing a clear historical context for our current understanding of this vital RNA modification.

Early Discovery of 7-Methylguanosine in RNA

The journey to understanding 7-methylguanosine in tRNA began with broader investigations into the composition of ribonucleic acids. In the early 1960s, researchers began to suspect that RNA contained more than just the four canonical bases (adenine, guanine, cytosine, and uracil).

A pivotal moment came in 1963 , when D. B. Dunn published his work in the Biochemical Journal. Through the analysis of ribonucleic acid preparations from various sources, including yeast, he was able to identify several "minor" components. Using paper chromatography to separate the constituent bases after hydrolysis of the RNA, Dunn provided the first definitive evidence for the presence of 7-methylguanine as a naturally occurring modified base in RNA. This discovery laid the essential groundwork for all subsequent research into the location and function of this modification.

The Dawn of tRNA Sequencing and the Identification of Modified Nucleosides

The mid-1960s marked a revolutionary period in molecular biology with the advent of nucleic acid sequencing. In 1965 , Robert W. Holley and his colleagues published the first-ever complete nucleotide sequence of a nucleic acid: alanine tRNA from Saccharomyces cerevisiae (yeast).[1] This monumental achievement, which earned Holley the Nobel Prize in Physiology or Medicine in 1968, not only revealed the primary structure of a tRNA molecule but also confirmed the presence of numerous modified nucleosides within its sequence. Holley's work demonstrated that these modifications were integral components of the tRNA molecule, sparking intense interest in their specific identities and functions.

Following Holley's breakthrough, several research groups began sequencing other tRNA molecules. In 1967 , H. G. Zachau and his team published the sequences of two serine-specific tRNAs from yeast. Their detailed analysis of the nucleotide composition of these tRNAs provided further confirmation of the presence of 7-methylguanosine in specific tRNA species, moving beyond its identification in total RNA hydrolysates. These early sequencing efforts were crucial in establishing that m7G was not a random occurrence but a specific and conserved feature of certain tRNA molecules.

Pinpointing the Location: The Wintermeyer and Zachau Method

While early sequencing studies confirmed the presence of m7G in tRNA, a method for its precise localization was needed. This challenge was met in 1970 by W. Wintermeyer and H. G. Zachau , who developed a specific chemical method for cleaving the tRNA backbone at the site of a 7-methylguanosine residue. This elegant technique, published in FEBS Letters, provided a powerful tool for determining the exact position of m7G within the tRNA sequence.

The method is based on the chemical properties of the N7-methylated guanine. The positive charge on the imidazole ring of m7G makes the glycosidic bond susceptible to cleavage. The protocol involves two key steps:

-

Reduction of 7-Methylguanosine: The tRNA is treated with sodium borohydride (NaBH4), which reduces the C8-N7 double bond of the m7G base.

-

Aniline-Induced Chain Scission: The reduced m7G is then susceptible to excision, and subsequent treatment with aniline at an acidic pH leads to the specific cleavage of the phosphodiester backbone at that position.

By analyzing the resulting RNA fragments, researchers could deduce the precise location of the m7G modification. This method was instrumental in determining that m7G is most commonly found at position 46 in the variable loop of many tRNAs.

Detailed Experimental Protocol: Wintermeyer-Zachau Chemical Cleavage

The following protocol is a reconstruction based on the methodology described by Wintermeyer and Zachau in their 1970 publication.

Materials:

-

Purified tRNA

-

Sodium borohydride (NaBH4) solution (freshly prepared)

-

Tris-HCl buffer

-

Aniline

-

Acetic acid

-

Ethanol

-

Polyacrylamide gel for electrophoresis

Procedure:

-

Reduction of m7G:

-

Dissolve purified tRNA in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Add a freshly prepared solution of sodium borohydride to a final concentration of approximately 0.1 M.

-

Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.

-

Precipitate the tRNA with ethanol to remove excess NaBH4.

-

-

Aniline Cleavage:

-

Resuspend the reduced tRNA in an aniline-acetate buffer (e.g., 1 M aniline, pH 4.5, with acetic acid).

-

Incubate at 60°C for 3-4 hours in the dark.

-

Precipitate the RNA fragments with ethanol.

-

-

Analysis of Fragments:

-

Separate the resulting RNA fragments by polyacrylamide gel electrophoresis.

-

The size of the fragments can be determined by comparison to known RNA size markers, allowing for the precise identification of the cleavage site, and thus the original position of the m7G residue.

-

Quantitative Analysis of m7G in tRNA

Early studies also sought to quantify the amount of m7G present in tRNA. By hydrolyzing purified tRNA and separating the resulting nucleosides using techniques like paper or column chromatography, researchers could determine the molar ratio of m7G relative to the canonical bases.

| Organism/tRNA Species | Molar Ratio of m7G (approx.) | Reference |

| Saccharomyces cerevisiae (total tRNA) | ~1 per tRNA molecule | Early chromatographic studies |

| Yeast tRNAPhe | 1 | Zachau et al. (1967) |

| Yeast tRNASer | 1 | Zachau et al. (1967) |

These quantitative analyses demonstrated that m7G was typically present as a single modification in the tRNAs where it was found, reinforcing the idea of its specific and regulated placement.

Discovery of the m7G Methyltransferases

With the location and prevalence of m7G in tRNA established, the focus shifted to understanding the enzymatic machinery responsible for this modification.

The Bacterial Enzyme: TrmB

In bacteria, the enzyme responsible for catalyzing the formation of m7G at position 46 is tRNA (m7G46) methyltransferase , encoded by the trmB gene. The activity of this enzyme was first characterized in cell extracts of Escherichia coli and Salmonella typhimurium. Later studies led to the purification of the TrmB protein and the demonstration of its direct role in methylating G46 of tRNA using S-adenosyl-L-methionine (SAM) as the methyl donor.

The Eukaryotic Enzyme Complex: Trm8/Trm82

In eukaryotes, the situation is more complex. In a 2002 study, a screening of a Saccharomyces cerevisiae genomic library identified two proteins, Trm8 and Trm82 , that were both required for m7G methyltransferase activity.[2] Trm8 is the catalytic subunit, containing the SAM-binding domain, while Trm82 is a non-catalytic subunit that is essential for the stability and activity of Trm8.[2] They form a stable heterodimeric complex that is responsible for the m7G46 modification in yeast tRNA.[2] This two-protein mechanism appears to be conserved in higher eukaryotes.[2]

Visualizing the Discovery and Processes

To better illustrate the key events and methodologies described, the following diagrams have been generated using the DOT language.

Historical Timeline of m7G Discovery in tRNA

References

The Epitranscriptomic Role of 7-Methylguanosine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The field of epitranscriptomics, which explores the diverse chemical modifications of RNA, has unveiled a critical layer of gene regulation. Among the more than 170 known RNA modifications, N7-methylguanosine (m7G) has emerged as a pivotal player in a multitude of cellular processes.[1] While traditionally recognized for its presence in the 5' cap of eukaryotic messenger RNAs (mRNAs), recent advancements have highlighted the significance of internal m7G modifications within various RNA species, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and microRNAs (miRNAs).[2][3][4] This dynamic modification is intricately regulated by a dedicated set of proteins—"writers," "erasers," and "readers"—that modulate its deposition, removal, and functional consequences. Dysregulation of m7G homeostasis has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, making the m7G pathway a promising arena for novel therapeutic interventions. This technical guide provides an in-depth exploration of the epitranscriptomic role of m7G, offering researchers, scientists, and drug development professionals a comprehensive resource on its regulatory machinery, functional implications, and the experimental methodologies to investigate it.

The m7G Regulatory Machinery: Writers, Erasers, and Readers

The biological impact of m7G is orchestrated by a coordinated interplay of proteins that install, remove, and recognize this modification.

Writers: The Methyltransferases

The deposition of m7G is catalyzed by specific methyltransferase complexes that target distinct RNA substrates.

-

METTL1/WDR4 Complex: The methyltransferase-like 1 (METTL1) and WD repeat domain 4 (WDR4) form a heterodimeric complex that is the primary writer of internal m7G modifications in tRNAs and a subset of mRNAs and miRNAs.[5] METTL1 serves as the catalytic subunit, while WDR4 acts as a scaffold protein, essential for substrate recognition and the overall stability and activity of the complex. Dysregulation of the METTL1/WDR4 complex is a recurring theme in various cancers, where its overexpression often correlates with poor prognosis.

-

WBSCR22/TRMT112 Complex: The Williams-Beuren syndrome chromosome region 22 (WBSCR22), in complex with TRMT112, is responsible for the m7G modification at position 1639 of the 18S rRNA. This modification is crucial for proper ribosome biogenesis and function.

-

RNMT/RAM Complex: The RNA guanine-7 methyltransferase (RNMT) and its activating subunit, RNMT-activating miniprotein (RAM), are responsible for the methylation of the 5' cap of mRNAs. This modification is essential for mRNA stability, splicing, nuclear export, and cap-dependent translation initiation.

Erasers: The Demethylases

The reversible nature of some RNA modifications is a key aspect of their regulatory function. While the existence of a dedicated m7G "eraser" is still under active investigation, some evidence points to a potential role for certain enzymes.

-

ALKBH1: The AlkB homolog 1 (ALKBH1) has been identified as an RNA demethylase with activity towards N1-methyladenosine (m1A) in tRNA. While its primary substrates appear to be other modifications, some studies have suggested a potential, albeit less characterized, role in tRNA demethylation that might include m7G. Further research is needed to definitively establish ALKBH1 as a bona fide m7G eraser.

Readers: The Effector Proteins

The biological consequences of m7G modification are mediated by "reader" proteins that specifically recognize and bind to m7G-modified RNAs, thereby influencing their fate and function.

-

eIF4E: The eukaryotic translation initiation factor 4E (eIF4E) is a canonical reader of the 5' m7G cap of mRNAs. Its binding initiates the assembly of the eIF4F complex, a critical step in cap-dependent translation. Overexpression of eIF4E is a common feature in many cancers and is associated with increased translation of oncogenic proteins.

-

IGF2BP Family: The insulin-like growth factor 2 mRNA-binding protein (IGF2BP) family (IGF2BP1, IGF2BP2, and IGF2BP3) have been identified as readers of internal m7G modifications in mRNA, promoting the stability and translation of their target transcripts.

-

LARP1: The La ribonucleoprotein 1 (LARP1) is another protein that has been shown to interact with the 5' m7G cap and regulate mRNA translation.

-

CYFIP1: The cytoplasmic FMR1 interacting protein 1 (CYFIP1) can bind to eIF4E and inhibit its interaction with eIF4G, thereby repressing translation.

Biological Functions of m7G Modification

The m7G modification exerts its influence on a wide array of biological processes, primarily through the post-transcriptaneous regulation of gene expression.

Regulation of mRNA Metabolism

-

Translation Initiation: The 5' m7G cap is a hallmark of eukaryotic mRNAs and is essential for the recruitment of the translational machinery. The binding of eIF4E to the m7G cap initiates a cascade of events leading to the assembly of the ribosome and the commencement of protein synthesis.

-

mRNA Stability and Splicing: The m7G cap protects mRNAs from degradation by 5' exonucleases and is also involved in pre-mRNA splicing.

tRNA and rRNA Function

-

tRNA Stability and Function: Internal m7G modification in the variable loop of tRNAs, catalyzed by METTL1/WDR4, is crucial for maintaining the correct L-shaped tertiary structure of the tRNA. This structural integrity is vital for tRNA stability and its proper functioning in translation.

-

rRNA Processing: The m7G modification in 18S rRNA by WBSCR22 is important for the processing and maturation of the small ribosomal subunit, which is a fundamental component of the ribosome.

miRNA Processing

Internal m7G modification of primary microRNA transcripts (pri-miRNAs) by the METTL1/WDR4 complex can influence their processing into mature miRNAs. This modification can alter the secondary structure of the pri-miRNA, making it a more favorable substrate for the Microprocessor complex (Drosha-DGCR8).

The Role of m7G in Cancer

The dysregulation of m7G modification has been extensively linked to the initiation and progression of various cancers.

Overexpression of m7G Writers and Readers in Cancer

Numerous studies have reported the upregulation of m7G methyltransferases and reader proteins in a wide range of human malignancies. The overexpression of METTL1, WDR4, and eIF4E is a common theme in cancers of the lung, liver, breast, prostate, and colorectum, among others. This increased expression often correlates with more aggressive tumor phenotypes, metastasis, and poor patient prognosis.

Oncogenic Mechanisms Driven by m7G

The oncogenic role of aberrant m7G modification is multifaceted:

-

Enhanced Translation of Oncoproteins: Increased levels of m7G writers and readers lead to the enhanced translation of mRNAs encoding key oncoproteins, such as cyclins, growth factors, and anti-apoptotic proteins.

-

Promotion of Cell Proliferation and Invasion: The upregulation of the m7G pathway contributes to uncontrolled cell proliferation, increased cell migration, and invasion, which are hallmarks of cancer.

-

Therapeutic Resistance: Dysregulation of m7G modification has also been implicated in the development of resistance to chemotherapy and targeted therapies.

Quantitative Data on m7G Machinery in Cancer

The following tables summarize the expression changes of key m7G regulatory proteins in various cancer types, based on data from The Cancer Genome Atlas (TCGA) and other studies.

Table 1: Expression of m7G "Writers" (METTL1 and WDR4) in Cancer vs. Normal Tissues

| Cancer Type | METTL1 Expression | WDR4 Expression | Reference |

| Lung Adenocarcinoma (LUAD) | Upregulated | Upregulated | |

| Lung Squamous Cell Carcinoma (LUSC) | Upregulated | Upregulated | |

| Hepatocellular Carcinoma (HCC) | Upregulated | Upregulated | |

| Breast Cancer (BRCA) | Upregulated | Upregulated | |

| Prostate Cancer (PRAD) | Upregulated | Upregulated | |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | Upregulated | |

| Colon Adenocarcinoma (COAD) | Upregulated | Not specified | |

| Glioblastoma Multiforme (GBM) | Upregulated | Not specified |

Table 2: Expression of m7G "Reader" (eIF4E) in Cancer vs. Normal Tissues

| Cancer Type | eIF4E Expression | Reference |

| Lung Cancer | Upregulated | |

| Breast Cancer | Upregulated | |

| Prostate Cancer | Upregulated | |

| Head and Neck Cancer | Upregulated | |

| Colon Cancer | Upregulated | |

| Stomach Cancer | Upregulated |

Table 3: Stoichiometry of Internal m7G Modification in Human tRNAs

| Cell Line | Number of tRNAs with m7G | Stoichiometry Range | Reference |

| HeLa | 22 | ~60-85% | |

| HEK293T | 22 | ~60-85% |

Experimental Protocols for m7G Research

This section provides detailed methodologies for key experiments used to study m7G modification.

m7G Methylated RNA Immunoprecipitation Sequencing (m7G-MeRIP-seq)

This technique is used to identify and quantify m7G-modified RNA transcripts on a transcriptome-wide scale.

Protocol:

-

RNA Extraction and Fragmentation:

-

Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).

-

Assess RNA quality and quantity.

-

Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an anti-m7G antibody to form RNA-antibody complexes.

-

Add protein A/G magnetic beads to the mixture to capture the RNA-antibody complexes.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the m7G-containing RNA fragments from the beads.

-

Purify the eluted RNA.

-

Construct a cDNA library from the enriched RNA fragments for high-throughput sequencing.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared library on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions enriched for m7G modification.

-

Annotate the identified peaks to determine the m7G-modified genes and transcripts.

-

tRNA Reduction and Cleavage Sequencing (TRAC-seq)

TRAC-seq is a method for the nucleotide-resolution mapping of m7G sites in tRNAs.

Protocol:

-

Small RNA Isolation and Demethylation:

-

Isolate small RNAs (<200 nt) from total RNA.

-

Treat the small RNAs with the demethylase AlkB to remove other modifications that might interfere with the subsequent steps.

-

-

Reduction and Aniline Cleavage:

-

Reduce the m7G-modified sites using sodium borohydride (NaBH4).

-

Cleave the RNA backbone at the reduced abasic sites using aniline. This generates a 3' fragment with a 5' phosphate.

-

-

Library Construction and Sequencing:

-

Ligate a 5' adapter to the 3' cleavage product.

-

Perform reverse transcription and PCR amplification to generate a cDNA library.

-

Sequence the library using high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a tRNA database.

-

Identify the cleavage sites, which correspond to the m7G-modified positions.

-

m7G Mutational Profiling Sequencing (m7G-MaP-seq)

m7G-MaP-seq is another method for detecting internal m7G modifications at nucleotide resolution by inducing mutations during reverse transcription.

Protocol:

-

RNA Treatment:

-

Treat total RNA with sodium borohydride (NaBH4) to reduce m7G to a more stable form, which creates an abasic site.

-

-

Reverse Transcription and Library Preparation:

-

Perform reverse transcription. The reverse transcriptase will misincorporate a nucleotide opposite the abasic site, introducing a mutation in the cDNA.

-

Prepare a sequencing library from the resulting cDNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library.

-

Align the reads to a reference genome.

-

Identify positions with a significantly higher mutation rate in the NaBH4-treated sample compared to an untreated control. These positions correspond to the m7G sites.

-

In Vitro m7G Methyltransferase Assay

This assay is used to determine the activity and substrate specificity of m7G methyltransferases.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified recombinant methyltransferase (e.g., METTL1/WDR4 complex), the RNA substrate (e.g., in vitro transcribed tRNA), and the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

-

The reaction buffer should be optimized for the specific enzyme (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

-

Incubation:

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

-

Detection of Methylation:

-

Filter Paper Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated [3H]-SAM, and measure the radioactivity of the RNA-bound methyl groups using a scintillation counter.

-

Gel Electrophoresis and Autoradiography: Separate the reaction products by gel electrophoresis, and visualize the radiolabeled RNA by autoradiography.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to m7G.

Caption: Overview of m7G writers and readers and their primary RNA substrates.

Caption: The eIF4E-mediated cap-dependent translation initiation pathway.

Caption: Experimental workflow for m7G-MeRIP-seq.

Conclusion and Future Directions

The study of m7G epitranscriptomics is a rapidly evolving field with profound implications for our understanding of gene regulation in health and disease. The identification of the key writers, readers, and potential erasers of this modification has provided a framework for dissecting its complex roles in cellular physiology. The strong association between dysregulated m7G pathways and cancer has positioned these regulatory proteins as attractive targets for the development of novel anti-cancer therapeutics. Future research will likely focus on the development of specific small molecule inhibitors of m7G methyltransferases and readers, as well as on elucidating the full spectrum of m7G's regulatory functions in different biological contexts. The continued refinement of high-throughput sequencing and mass spectrometry techniques will be instrumental in achieving a more comprehensive and quantitative understanding of the m7G epitranscriptome. This knowledge will be invaluable for the development of new diagnostic and prognostic biomarkers and for the design of innovative therapeutic strategies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome-wide Mapping of Internal N7-methylguanosine Methylome in Mammalian Messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aberrant translation regulated by METTL1/WDR4‐mediated tRNA N7‐methylguanosine modification drives head and neck squamous cell carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 7-Methylguanosine in Human Urine by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, toxicology, and RNA biology.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-methylguanosine (7-mG) in human urine. 7-Methylguanosine is a modified nucleoside that is excreted in urine and serves as a potential biomarker for various physiological and pathological processes, including RNA turnover and DNA damage. This method utilizes a stable isotope-labeled internal standard, 7-Methylguanosine-d3 (7-mG-d3), to ensure high accuracy and precision. The protocol employs a simple "dilute-and-shoot" sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical and research settings.

Introduction

7-Methylguanosine is a naturally occurring modified nucleoside, most notably found as the 5'-cap structure of eukaryotic messenger RNA (mRNA), where it is crucial for mRNA stability, splicing, and translation initiation.[1] It is also found in transfer RNA (tRNA) and ribosomal RNA (rRNA). Elevated levels of urinary 7-methylguanosine have been associated with certain types of cancer and can be indicative of increased RNA turnover or oxidative stress. Therefore, accurate and precise quantification of 7-methylguanosine in biological fluids like urine is of significant interest for biomarker discovery and clinical research.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as 7-Methylguanosine-d3, is the gold standard for quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[4] This application note provides a detailed protocol for the quantification of 7-methylguanosine in human urine using 7-Methylguanosine-d3 as an internal standard.

Experimental

Materials and Reagents

-

7-Methylguanosine (≥98% purity)

-

7-Methylguanosine-d3 (≥99% deuterated forms d1-d3)

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

Standard and Quality Control Sample Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 7-methylguanosine and 7-methylguanosine-d3 in LC-MS grade water to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

-

Prepare serial dilutions of the 7-methylguanosine stock solution in water:acetonitrile (50:50, v/v) to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution of 7-methylguanosine-d3 at a concentration of 100 ng/mL in water:acetonitrile (50:50, v/v).

Quality Control (QC) Samples:

-

Prepare QC samples by spiking drug-free human urine with 7-methylguanosine at three concentration levels: Low (5 ng/mL), Medium (50 ng/mL), and High (500 ng/mL).

Sample Preparation Protocol

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of urine sample (or calibration standard/QC).

-

Add 20 µL of the 100 ng/mL 7-methylguanosine-d3 internal standard working solution.

-